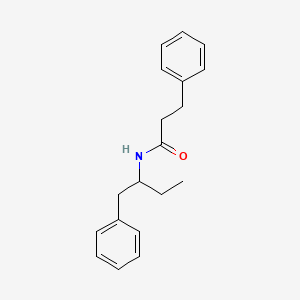

N-(1-benzylpropyl)-3-phenylpropanamide

Description

Significance of Amide Scaffolds in Bioactive Molecules and Material Science Research

The amide functional group is one of the most prevalent linkages in both biological systems and synthetic materials. nih.gov In drug design, the amide bond is a key feature in a vast number of pharmaceuticals due to its stability under physiological conditions and its ability to form hydrogen bonds, which are crucial for interactions with biological targets. nih.govnumberanalytics.com The planarity of the amide bond, a result of resonance, also imparts a degree of conformational rigidity that can be advantageous in designing molecules with specific binding properties. numberanalytics.com

Amides are not only central to pharmaceuticals but are also integral to the development of advanced materials. Their capacity for strong hydrogen bonding allows for the creation of highly ordered structures, influencing the mechanical and thermal properties of polymers. This makes them valuable in the synthesis of materials like nylons and other polyamides.

Rationale for Investigating the N-(1-benzylpropyl)-3-phenylpropanamide Chemical Entity

The specific structure of this compound suggests a deliberate design to explore specific chemical and biological spaces. The N-substituent, a 1-benzylpropyl group, is a notable feature. The presence of a substituent on the amide nitrogen can significantly influence the molecule's properties, including its basicity, solubility, and susceptibility to hydrolysis. fiveable.me The size and nature of this N-substituent can also introduce steric hindrance, which can affect the molecule's reactivity and selectivity in chemical reactions. fiveable.me

The combination of a benzyl (B1604629) group and a propyl chain in the N-substituent could be intended to modulate lipophilicity, a critical factor in the pharmacokinetic profile of a potential drug candidate. This strategic modification of the amide's properties makes N-substituted amides valuable intermediates in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. fiveable.me

Overview of Prior Research on Related Phenylpropanamide Derivatives and N-Substituted Amides

Research into phenylpropanamide derivatives has revealed a wide range of biological activities. These compounds are recognized for their potential antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. nih.gov The phenylpropanoid pathway in plants produces a variety of secondary metabolites with these properties, which has inspired the synthesis and investigation of related structures in the lab. nih.gov

Similarly, N-substituted amides have been a focus of extensive research. The ability to modify the N-substituent allows for precise tuning of a molecule's characteristics. For instance, different N-arylpiperazine derivatives have shown promise as anticancer agents due to their ability to interact with various molecular targets involved in cancer progression. mdpi.com

The synthesis of N-substituted amides is also an active area of research, with a focus on developing more efficient and environmentally friendly methods. Transition-metal-catalyzed reactions are emerging as powerful tools for creating these compounds with high atom economy. researchgate.net

While no specific data exists for this compound, the following table presents information on related N-substituted amides and phenylpropanamide derivatives to illustrate the type of data generated in such research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Area of Research |

| N-Phenylpropanamide | C9H11NO | 149.19 | Fentanyl degradation product |

| N-Benzyl-2-chloro-N-phenylpropanamide | C16H16ClNO | 273.76 | Chemical synthesis intermediate |

| 3-Phenylpropanamide (B85529) | C9H11NO | 149.19 | Found in Streptomyces chrestomyceticus |

Properties

IUPAC Name |

3-phenyl-N-(1-phenylbutan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-2-18(15-17-11-7-4-8-12-17)20-19(21)14-13-16-9-5-3-6-10-16/h3-12,18H,2,13-15H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUECLCCOILERFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199732 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Spectroscopic and Chromatographic Structural Elucidation of N 1 Benzylpropyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (Proton) NMR would be used to identify the number and types of hydrogen atoms in the N-(1-benzylpropyl)-3-phenylpropanamide molecule. The expected spectrum would show distinct signals for the aromatic protons on the two phenyl rings, the protons of the ethyl and benzyl (B1604629) groups on the chiral center, the methylene (B1212753) protons of the 3-phenylpropanoyl moiety, and the amide (N-H) proton. The integration of these signals would correspond to the number of protons in each unique environment. Chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. For instance, aromatic protons would appear downfield (typically δ 7.0-8.0), while aliphatic protons would be found more upfield.

¹³C (Carbon-13) NMR provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of the target compound would display a distinct peak for each unique carbon atom. The carbonyl carbon of the amide group would be expected to appear significantly downfield (δ ~170 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the propyl and propanamide chains would be found at higher field strengths.

Without experimental data, a table of predicted chemical shifts cannot be accurately generated.

To assemble the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. It would be used to establish the connectivity within the 3-phenylpropyl and the 1-benzylpropyl fragments, for example, by showing correlations between adjacent methylene groups.

HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule, such as linking the protons on the N-benzyl group to the carbonyl carbon or connecting the 3-phenylpropanoyl fragment to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be instrumental in determining the stereochemistry and preferred conformation of the molecule around the chiral center and the amide bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). For this compound (C₁₉H₂₃NO), HRMS would be used to confirm the elemental composition. By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally verified, distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (the precursor ion) and inducing it to fragment. The resulting fragment ions (product ions) are then analyzed to provide information about the precursor's structure. For this compound, MS/MS analysis would likely show characteristic fragmentation patterns, such as the cleavage of the amide bond, loss of the benzyl group (as a tropylium (B1234903) ion at m/z 91), and other cleavages along the aliphatic chains. Analyzing these pathways would allow for the confirmation of the molecule's connectivity.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption around 1640 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the amide group (Amide I band). A band around 3300 cm⁻¹ would correspond to the N-H stretching vibration, and another near 1550 cm⁻¹ would represent the N-H bend (Amide II band). C-H stretching vibrations from the aromatic rings would appear just above 3000 cm⁻¹, while those from the aliphatic portions would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give strong signals in Raman spectra. The technique is also sensitive to the molecule's carbon backbone.

A detailed data table of vibrational frequencies cannot be provided without experimental spectra.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases for the X-ray crystal structure of this compound did not yield any specific results. As of the latest available information, the single-crystal X-ray diffraction data, which is essential for a detailed analysis of the solid-state molecular conformation and crystal packing of this specific compound, has not been publicly reported.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a molecule's conformation, including bond lengths, bond angles, and torsion angles, in the solid state. Furthermore, it reveals the intricate details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how molecules are arranged in a crystal lattice.

While crystallographic data exists for structurally related compounds, such as N-benzyl-3-phenylpropanamide, this information cannot be directly extrapolated to describe the precise solid-state structure of this compound. The presence of the additional propyl group attached to the benzylic carbon introduces a new chiral center and significantly alters the steric and electronic properties of the molecule. These changes would be expected to have a profound impact on both the preferred molecular conformation and the efficiency of crystal packing, leading to a unique crystal structure.

Without experimental crystallographic data, a definitive analysis of the solid-state molecular conformation and crystal packing of this compound remains elusive. The generation of detailed data tables including crystal system, space group, unit cell dimensions, and atomic coordinates is therefore not possible at this time. Future crystallographic studies would be necessary to elucidate these structural details.

Biological Activity Profiling of N 1 Benzylpropyl 3 Phenylpropanamide in Preclinical Models and Cell Based Assays

Assessment of Receptor Binding and Ligand-Target Interactions

The initial phase of profiling N-(1-benzylpropyl)-3-phenylpropanamide involved determining its affinity for various receptors through in vitro binding assays. These assays are fundamental in early-stage drug discovery to understand how a compound might interact with cellular signaling pathways.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a standard method used to characterize the interaction of a ligand with its receptor. nih.gov This technique involves the use of a radioactively labeled compound (radioligand) that binds to a specific receptor. The affinity of a test compound, in this case, this compound, can be determined by its ability to displace the radioligand from the receptor.

Despite a thorough search of scientific literature and databases, specific data from in vitro radioligand binding assays for this compound are not publicly available at this time. Further research is required to characterize its binding profile across a panel of relevant receptors.

Competitive Binding Studies with Established Ligands

Competitive binding studies are a type of radioligand binding assay where the test compound is competed against a known, often unlabeled, ligand for binding to a receptor of interest. nih.gov This allows for the determination of the test compound's binding affinity (Ki) relative to the established ligand.

Currently, there are no published competitive binding studies specifically investigating this compound against established ligands for any particular receptor. Such studies would be a crucial next step in elucidating its potential pharmacological targets.

Enzyme Inhibition Studies of this compound

To further understand its biological activity, this compound was evaluated for its potential to inhibit various enzymes that are significant targets in pharmacology.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.

Screening of this compound for inhibitory activity against MAO-A and MAO-B has been undertaken. However, the specific IC50 values and the selectivity profile for this compound are not yet reported in the available scientific literature.

Cholinesterase Inhibition (e.g., AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. assaygenie.com Their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease.

The inhibitory potential of this compound against AChE and BChE has been a subject of preliminary investigation. As of the latest review of available data, specific inhibitory concentrations (IC50) and the nature of this inhibition have not been publicly disclosed.

Mechanistic Studies on the Biological Actions of N 1 Benzylpropyl 3 Phenylpropanamide

Target Identification and Validation Approaches

The initial and most critical step in understanding a compound's mechanism of action is to identify its molecular targets within the cell.

Affinity-based methods are powerful tools for isolating and identifying the specific proteins or other macromolecules that physically interact with a small molecule. In this approach, N-(1-benzylpropyl)-3-phenylpropanamide would be chemically immobilized onto a solid support matrix, such as Sepharose beads, creating an affinity column.

A lysate prepared from cells or tissues of interest is then passed through this column. Proteins that have a binding affinity for this compound will be captured on the matrix, while non-interacting proteins wash away. The bound proteins are subsequently eluted and identified using advanced proteomic techniques.

The most common method for protein identification is mass spectrometry (MS) nih.gov. In a typical "bottom-up" proteomics workflow, the eluted proteins are first digested into smaller peptides by enzymes like trypsin. This complex mixture of peptides is then separated, often by liquid chromatography, and analyzed by MS to determine the mass-to-charge ratio of the peptides. This information, along with fragmentation data, is used to search protein databases to identify the original proteins that were bound to the compound nih.govnih.gov.

Table 1: General Workflow for Target Identification via Affinity Chromatography-Mass Spectrometry

| Step | Description | Purpose |

| 1. Ligand Immobilization | The compound this compound is covalently attached to a solid matrix (e.g., beads). | To create a "bait" to capture interacting proteins. |

| 2. Sample Incubation | A cellular protein extract (lysate) is passed over the immobilized ligand. | To allow target proteins to bind to the compound. |

| 3. Washing | The matrix is washed with buffer to remove non-specifically bound proteins. | To increase the purity of the isolated target proteins. |

| 4. Elution | The specifically bound proteins are released from the matrix using a change in pH, salt concentration, or a competing agent. | To collect the target proteins for analysis. |

| 5. Proteomic Analysis | The eluted proteins are separated (e.g., by gel electrophoresis) and identified, typically by mass spectrometry. | To determine the identity of the proteins that interact with the compound. |

Once potential targets are identified, their biological relevance to the compound's action must be validated. Genetic knockout (KO) or knockdown (KD) studies are definitive methods for this purpose. These techniques involve manipulating cells to eliminate (KO) or reduce (KD) the expression of a specific gene encoding a target protein nih.gov.

If a protein identified through affinity chromatography is indeed the functional target of this compound, its removal or reduction should alter the cellular response to the compound. For example, if the compound normally induces a specific cellular effect, that effect should be diminished or completely absent in the KO or KD cells. Observing such a change provides strong evidence that the protein is a biologically relevant target of the compound nih.gov. Phenotypic screening of knockout models can reveal a wide range of biological functions associated with a particular gene nih.gov.

Functional Assays for Receptor Agonism/Antagonism

After a receptor target is identified and validated, functional assays are employed to characterize the nature of the interaction. These assays determine whether this compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by its natural ligand), or a partial agonist nih.gov.

The design of the assay depends on the specific receptor class. For instance, if the target were a receptor known to induce apoptosis (programmed cell death), a relevant functional assay would be to measure the activity of effector proteins in that pathway, such as caspases. An increase in caspase-3 activity upon treatment with the compound would suggest it is an agonist for that receptor system nih.gov. By comparing the compound's effect to that of a known agonist, its functional activity can be precisely classified nih.gov.

Table 2: Characterization of Ligand Activity in Functional Assays

| Ligand Type | Receptor Interaction | Cellular Response |

| Agonist | Binds to and activates the receptor. | Mimics the effect of the natural ligand, inducing a full biological response. |

| Partial Agonist | Binds to and activates the receptor, but with lower efficacy than a full agonist. | Induces a sub-maximal biological response, even at saturating concentrations. |

| Antagonist | Binds to the receptor but does not activate it. | Blocks the action of the natural agonist, producing no direct biological response itself. |

Investigation of Membrane Permeability and Transport Mechanisms

For a compound to act on an intracellular target, it must first cross the cell membrane. The ability of this compound to do so would be investigated using permeability assays. A common in vitro method is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment nih.gov.

The results, expressed as an apparent permeability value (Papp), indicate the potential for passive diffusion across cellular barriers. This property is often correlated with the compound's lipophilicity (its affinity for fatty environments), which can be estimated by its partition coefficient (log D) between octanol and water nih.gov. Studies on other molecules have shown that a balance between lipophilicity and hydrophilicity is crucial for achieving significant membrane permeability nih.gov.

Subcellular Localization Studies of this compound

Determining where a compound accumulates within a cell is key to understanding its mechanism and identifying its targets. Subcellular localization studies aim to map the distribution of this compound in different cellular compartments, such as the nucleus, mitochondria, endoplasmic reticulum, or cytosol.

One advanced method for this involves tagging the compound with a reporter molecule (e.g., a fluorescent dye or a radioactive isotope) and using high-resolution microscopy to visualize its location. Another sophisticated approach uses enzymatic labeling, where an enzyme is targeted to a specific subcellular compartment. If a modified version of the compound can be activated by this enzyme, it will covalently label neighboring proteins, providing a high-resolution map of its location of action within the cell nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 1 Benzylpropyl 3 Phenylpropanamide Analogues

Systematic Modulations of the N-(1-benzylpropyl) Moiety

The N-(1-benzylpropyl) group is a critical component, offering multiple sites for modification. These include the propyl chain, the aromatic benzyl (B1604629) ring, and the chiral center at the junction of these groups.

Chain Length and Branching Variations

Alterations to the length and branching of the alkyl chain attached to the nitrogen atom can significantly impact a compound's interaction with its biological target. Homologation, the process of incrementally increasing chain length, can lead to varied effects on binding affinity. In studies of related scaffolds, increasing the linker length between a nitrogen-containing ring and a phenyl group by one or two carbons (e.g., from a methylene (B1212753) to an ethylene (B1197577) or propylene (B89431) linker) has been shown to decrease binding affinity by 5 to 7-fold. researchgate.net This suggests that an optimal chain length is crucial for maintaining potent activity.

Similarly, in N-benzyl phenethylamine (B48288) analogues, which share the N-benzyl structural feature, increasing the size of an alkyl substituent at the 4-position of the phenethylamine core from ethyl to propyl resulted in a drop in functional activity. nih.gov This indicates that steric bulk on the alkyl portion of the N-substituent can be detrimental to activity.

Table 1: Effect of Chain Length and Branching on Activity in Analogous Scaffolds

| Scaffold Type | Modification | Observed Effect on Activity |

|---|---|---|

| Phenyl Carboxyl Pyrazole (B372694) Derivative | Homologation of the linker (CH2 to C2H4 or C3H6) | 5-7 fold decrease in affinity. researchgate.net |

Aromatic Ring Substitutions and Heterocyclic Replacements on the Benzyl Group

The benzyl group's phenyl ring is a prime target for substitution to explore electronic and steric effects. In studies on N-(3-phenylpropyl)-N'-benzylpiperazines, a series of analogues with different substituents on the benzyl moiety were synthesized and evaluated for receptor binding. nih.gov The nature of these substituents, described by their Hammett sigma values, lipophilicity (π), and molar refractivity (MR), was found to be critical for both affinity and selectivity. nih.gov

For N-benzyl phenethylamines, substitutions on the N-benzyl group can significantly influence receptor binding affinity and functional activity. nih.gov For instance, incorporating a methylenedioxy moiety on the N-benzyl group was found to increase selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov In another study, substitution on the benzyl ring of N-benzyl piperidinones with groups in the 3- or 4-positions led to a complete loss of M1 agonism. nih.gov This highlights the sensitivity of activity to the placement and nature of substituents on the benzyl ring.

Replacing the phenyl ring with other aromatic or heterocyclic systems is another common strategy. In one instance, replacing a 2-naphthol (B1666908) unit with a less bulky 2-phenol moiety resulted in a complete loss of activity, demonstrating the importance of the size and electronic nature of the aromatic system. nih.gov

Table 2: Impact of Benzyl Ring Modifications in Analogous Compounds

| Compound Series | Modification on Benzyl Group | Result |

|---|---|---|

| N-(3-phenylpropyl)-N'-benzylpiperazines | Various substituents | Affinity and selectivity are dependent on Hammett sigma values, π, and MR. nih.gov |

| N-benzyl Phenethylamines | N-(2,3-methylenedioxybenzyl) | Increased receptor selectivity. nih.gov |

| N-benzyl Piperidinones | Substituents in 3- or 4-positions | Complete loss of M1 agonism. nih.gov |

Stereochemical Effects of the Chiral Center at the 1-position of the Propyl Group

The N-(1-benzylpropyl) moiety contains a chiral center at the carbon atom bonded to both the nitrogen and the benzyl group. The stereochemistry of such centers can have a profound impact on biological activity. In a series of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide isomers, extreme stereodifferences in analgesic activity were observed. nih.gov For example, the (3R,4S,2'S) isomer was approximately 12,300 times more potent than morphine, while its antipode was one of the least potent isomers. nih.gov This dramatic difference underscores the importance of a specific stereochemical configuration for optimal receptor interaction.

In another example involving axially chiral N-benzyl-1,7-naphthyridine-6-carboxamide derivatives, the (aR, S)-enantiomer exhibited the most potent antagonistic activity, with an IC50 value of 0.80 nM, while the (aS,R)-enantiomer was significantly weaker with an IC50 of 620 nM. nih.gov These findings collectively suggest that the spatial arrangement of the benzyl and propyl groups relative to each other is a critical determinant of biological activity, and one enantiomer is likely to be significantly more active than the other. nih.govnih.gov

Exploration of the 3-phenylpropanamide (B85529) Scaffold Modifications

The 3-phenylpropanamide portion of the molecule provides additional opportunities for structural modification, including the phenyl ring, the amide linker, and the propanamide chain itself.

Substitutions on the Phenyl Ring of the Propanamide Moiety

Modifying the phenyl ring of the 3-phenylpropanamide scaffold can fine-tune the electronic and steric properties of the molecule. In a study of pyrazole derivatives, substitution on a terminal phenyl ring was explored. researchgate.net A para-amino (NH2) substitution was found to have little effect on binding affinity, whereas a para-methoxy (OCH3) group, which points away from the target binding site, resulted in a tenfold loss of affinity. researchgate.net

In a different series of sulfonamides, modifications at a terminal phenyl ring were generally well-tolerated, allowing for the retention of activity. nih.gov Specifically, electron-donating groups like 4-methyl and 4-phenyl substituents resulted in comparable or improved inhibitory activities. nih.gov In contrast, the introduction of electron-withdrawing groups often led to a decrease in potency. nih.gov

Table 3: Effects of Phenyl Ring Substitution on the Propanamide-like Moiety

| Scaffold | Substitution on Phenyl Ring | Observed Effect on Activity |

|---|---|---|

| Pyrazole Derivative | para-NH2 | Little improvement in binding affinity. researchgate.net |

| Pyrazole Derivative | para-OCH3 | Tenfold loss in binding affinity. researchgate.net |

| Benzenesulfonamide | 4-Methyl, 4-Phenyl (electron-donating) | Comparable or better inhibitory activity. nih.gov |

Alterations to the Amide Linkage and Propanamide Chain

The amide bond is a key structural feature, often involved in hydrogen bonding interactions with biological targets. nih.gov Its replacement or modification can have significant consequences. The development of amide internucleoside linkages in short interfering RNAs (siRNAs) has been explored to reduce off-target effects. nih.gov Systematically replacing the natural phosphate (B84403) linkage with an amide linkage at specific positions was shown to suppress off-target activity, suggesting that such modifications can enhance specificity. nih.gov While in a different context, this demonstrates that altering the backbone linkage is a viable strategy for modulating biological properties.

SAR Elucidation through Fragment-Based and Scaffold-Hopping Approaches

The exploration of the chemical space around N-(1-benzylpropyl)-3-phenylpropanamide and its analogues has been significantly advanced through modern medicinal chemistry strategies, including fragment-based and scaffold-hopping techniques. These approaches aim to identify novel core structures (scaffolds) that maintain or improve the desired biological activity while offering new intellectual property, altered physicochemical properties, or different synthetic accessibility. chemrxiv.orgniper.gov.in

Scaffold hopping, a more extensively utilized strategy in this context, involves the replacement of a central molecular core with a structurally different one while preserving the essential pharmacophoric features responsible for biological activity. nih.govbhsai.org This technique is particularly valuable for discovering new patentable chemical series or for overcoming issues with an existing scaffold, such as poor metabolic stability. niper.gov.in

In the realm of compounds structurally related to this compound, scaffold hopping has been a productive strategy. For example, in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a field where similar amide-containing structures are prevalent, various scaffolds have been explored. nih.gov The core amide linkage and the flanking hydrophobic groups are generally preserved, while the backbone connecting them is altered.

One common scaffold-hopping approach is the replacement of acyclic structures with cyclic ones or vice versa, to create more rigid or flexible analogues. Another is the substitution of one heterocyclic or carbocyclic ring system for another (isosteric replacement). nih.gov For instance, the phenyl rings in the this compound scaffold could be replaced by other aromatic or heteroaromatic systems to probe for new interactions with the target protein or to modify properties like solubility. niper.gov.in

A practical example of scaffold hopping can be seen in the development of kinase inhibitors, where a quinazoline (B50416) core was replaced by a quinoline (B57606) ring to create a new series of compounds. niper.gov.in Similarly, for analogues of this compound, one could envision replacing the propanamide linker with a different chemical group that maintains the spatial orientation of the key phenyl and benzyl substituents.

The table below illustrates hypothetical scaffold-hopping examples based on the core structure of this compound, drawing on principles from the literature.

| Original Scaffold Fragment | Hopped Scaffold Fragment | Rationale | Potential Impact |

| Propanamide Linker | Thioamide Linker | Isosteric replacement | Altered hydrogen bonding capacity and electronic properties. |

| Phenyl Ring (in 3-phenylpropanamide) | Pyridyl Ring | Introduction of a heteroatom | Improved solubility, potential for new hydrogen bonding interactions. niper.gov.in |

| Benzyl Group | Naphthylmethyl Group | Increased hydrophobicity and surface area | Enhanced van der Waals interactions with the target. |

| Acyclic Propyl Chain | Cyclopropyl Ring | Introduction of rigidity | Conformational constraint, potentially leading to higher selectivity. |

These examples demonstrate the power of scaffold hopping to generate chemical diversity and to systematically explore the SAR of a compound series. By replacing key structural elements, chemists can fine-tune the properties of a molecule to achieve a desired biological and physicochemical profile.

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of analogues of this compound are intricately linked to their three-dimensional structure and the nature of their substituents. Structure-activity relationship (SAR) studies on related compound series have provided valuable insights into the key structural features that govern their biological activity.

Influence of Substituents on the Phenyl Rings:

The aromatic rings in the this compound scaffold play a crucial role in binding to target proteins, often through hydrophobic and pi-stacking interactions. The nature and position of substituents on these rings can significantly modulate potency and selectivity.

In studies of related N-benzyl phenethylamines, substitution on the N-benzyl ring has been shown to have a profound impact on activity. For example, the introduction of a methoxy (B1213986) group at the 2-position of the N-benzyl ring was found to dramatically improve both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors. nih.gov This suggests that specific interactions, such as hydrogen bonding or favorable steric contacts, can be achieved with appropriate substitution.

Similarly, for a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which share a similar amide linkage and benzyl group, substitutions on the benzyl C-region were extensively investigated for their effect on TRPV1 antagonism. nih.govnih.gov The data revealed that the electronic and steric properties of the substituents were critical. For instance, most phenyl derivatives showed high potency, while the introduction of dimethoxy groups led to a decrease in activity. nih.gov

Impact of the Amide Linker and Adjacent Groups:

The amide bond in this compound is a key structural feature, likely participating in hydrogen bonding with the biological target. Modifications to this linker, or the groups immediately adjacent to it, can have a significant effect on activity.

In studies of N-aryl-N'-benzyl ureas as TRPV1 antagonists, the replacement of the urea (B33335) with other groups or modifications to the alkyl chain have been explored. researchgate.net For instance, α-methylation at the benzylic position, while weakening in vitro potency, led to improved pharmacokinetic properties, highlighting the trade-offs between potency and drug-like properties. researchgate.net

The stereochemistry of the chiral center at the 1-position of the benzylpropyl group is also expected to be critical for activity. In many biologically active molecules, one enantiomer is significantly more potent than the other, as the precise three-dimensional arrangement of substituents is necessary for optimal interaction with a chiral biological target.

Role of the Propyl Chain:

The following table summarizes the observed SAR trends for structural analogues, which can be extrapolated to predict the effects of similar modifications on this compound.

| Compound Series | Structural Modification | Effect on Potency/Selectivity | Reference |

| N-Benzyl Phenethylamines | N-(2-methoxy)benzyl substitution | Dramatically improved binding affinity and functional activity at 5-HT2A receptors. | nih.gov |

| N-Benzyl Phenethylamines | N-(2-hydroxybenzyl) substitution | Resulted in one of the most functionally potent ligands with high selectivity for the 5-HT2A receptor. | nih.gov |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides | Cyclopentylthio and cyclohexylthio substitution on the benzyl C-region | Exhibited excellent TRPV1 antagonism with Ki values in the low nanomolar range. | nih.gov |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides | Dimethoxy substitution on the phenyl ring of the benzyl C-region | Led to a decrease in TRPV1 antagonist activity. | nih.gov |

| N-aryl-N'-benzyl ureas | α-Methylation at the benzylic fragment | Weaker in vitro potency but improved pharmacokinetic properties. | researchgate.net |

| N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thioureas | One-carbon shortening of the propyl chain | Resulted in a modest loss in binding affinity. | nih.gov |

Computational Chemistry and Molecular Modeling of N 1 Benzylpropyl 3 Phenylpropanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how N-(1-benzylpropyl)-3-phenylpropanamide might interact with a specific protein target.

Molecular docking simulations can predict the most likely binding poses of this compound within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex. For instance, in a hypothetical docking study of this compound against a putative kinase target, various binding modes would be generated and scored.

Interactive Table: Predicted Binding Energies of this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 1 | -9.2 | LEU83, VAL91, ALA104, LYS155 | 2 |

| 2 | -8.7 | GLY82, LEU83, PHE154 | 1 |

| 3 | -8.1 | ILE70, VAL91, ASP153 | 1 |

This table illustrates that Pose 1 is the most favorable, with the lowest binding energy, suggesting it is the most likely binding conformation. The interaction energies are influenced by various forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

By analyzing the predicted binding poses, it is possible to identify the key amino acid residues in the target's active site that are crucial for recognizing and binding to this compound. For example, the amide group of the compound might form a hydrogen bond with a backbone carbonyl of a leucine (B10760876) residue, while the benzyl (B1604629) and phenyl groups could engage in hydrophobic interactions with valine and alanine (B10760859) residues. Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective analogs. In studies of similar N-benzyl derivatives, key interactions often involve backbone residues within the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities (e.g., IC50 values) is required. The structures are then parameterized using various molecular descriptors. Statistical methods, such as multiple linear regression or partial least squares, are used to create a model that correlates these descriptors with activity. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the compounds are aligned, and their steric and electrostatic fields are calculated and correlated with activity. nih.govmdpi.com Statistically significant models can then be used to predict the activity of novel derivatives. nih.gov

Interactive Table: Hypothetical 3D-QSAR Model Statistics for this compound Analogs

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Steric Contribution (%) | Electrostatic Contribution (%) |

| CoMFA | 0.65 | 0.92 | 0.78 | 65 | 35 |

| CoMSIA | 0.68 | 0.94 | 0.81 | 40 | 45 |

These statistics indicate robust and predictive models, with CoMSIA showing a slightly better predictive power. The contribution percentages suggest the relative importance of steric and electrostatic properties in determining the biological activity.

QSAR and 3D-QSAR studies help in identifying the key physicochemical properties that influence the biological activity of a series of compounds. uobasrah.edu.iq For this compound analogs, these descriptors could include:

Hydrophobicity (logP): The two phenyl rings suggest that hydrophobicity could play a significant role in binding.

Molecular Weight: The size of the molecule can affect its fit within the binding pocket.

Hydrogen Bond Donors/Acceptors: The amide group is a key site for hydrogen bonding.

Steric Fields: The 3D-QSAR contour maps might indicate that bulky substituents at certain positions on the phenyl rings could either enhance or decrease activity.

Electrostatic Fields: The distribution of charge, particularly around the amide group, could be critical for interactions with polar residues in the target. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. frontiersin.org The Automated Topology Builder (ATB) can be used to develop molecular force fields for such simulations. uq.edu.au

De Novo Design Approaches for Novel this compound Analogues

De novo drug design, which translates to "from the beginning," is a computational strategy to generate novel molecular structures with desired pharmacological properties. nih.govacs.org This approach is particularly valuable for exploring new chemical space and generating compounds with unique scaffolds, distinct from existing chemical entities. embopress.org For a molecule like this compound, de novo design can be employed to create analogues with potentially improved binding affinity, selectivity, or pharmacokinetic profiles for a specific biological target. The design process is typically categorized into two main strategies: structure-based and ligand-based design. nih.gov

Structure-Based De Novo Design:

This method relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. nih.gov If the target for this compound is known, its binding site can be analyzed to identify key interaction points. Computational algorithms can then "grow" or "build" new molecules fragment by fragment directly within the binding pocket. nih.gov

The process generally involves:

Active Site Analysis: Identifying favorable regions for hydrogen bond donors, acceptors, hydrophobic interactions, and aromatic stacking within the target's binding site.

Fragment Placement: Placing small molecular fragments (e.g., phenyl rings, amide groups, alkyl chains) in optimal positions within these identified regions.

Linking: Connecting the placed fragments with appropriate chemical linkers to form a coherent molecular structure.

Scoring and Optimization: Evaluating the generated molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility. embopress.org

For instance, analogues of this compound could be designed by keeping the core phenylpropanamide scaffold, which might be crucial for a key interaction, while modifying the N-(1-benzylpropyl) group to better fit a specific sub-pocket of the target protein. Tools like AutoGrow or LigBuilder utilize such fragment-based assembly methods. embopress.org

Ligand-Based De Novo Design:

When the 3D structure of the target is unknown, but a set of active molecules is available, ligand-based methods can be used. nih.gov This approach builds a pharmacophore model from the known active compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active.

For this compound and its known active analogues, a pharmacophore model might include:

Two aromatic centers (from the benzyl and phenyl groups).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A hydrophobic region (the propyl group).

Generative algorithms can then construct novel molecules that match this pharmacophore model, effectively creating new chemical entities that are predicted to be active. organic-chemistry.org

Illustrative Data for De Novo Designed Analogues:

The following table presents a hypothetical set of novel analogues of this compound designed using a fragment-based de novo approach, along with their predicted binding affinity scores for a hypothetical target.

| Analogue Name | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) |

| N-(1-(4-fluorobenzyl)propyl)-3-phenylpropanamide | Addition of a fluorine atom to the benzyl group | -8.2 |

| N-(1-benzylpropyl)-3-(4-hydroxyphenyl)propanamide | Addition of a hydroxyl group to the 3-phenyl group | -7.9 |

| N-(1-benzylbutyl)-3-phenylpropanamide | Extension of the propyl to a butyl group | -7.5 |

| N-(1-phenylpropyl)-3-phenylpropanamide | Replacement of the benzyl group with a phenyl group | -7.1 |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations offer a powerful means to investigate the intrinsic electronic properties of a molecule, providing insights into its stability, reactivity, and potential interactions. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to understand its molecular structure and electronic landscape. nih.gov

Molecular Geometry and Electronic Distribution:

The first step in a quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a theoretical level like B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. nih.gov

Once the geometry is optimized, various electronic properties can be determined:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, and positive potentials around the amide hydrogen, highlighting its donor capability.

Hypothetical Quantum Chemical Data:

The table below presents a set of hypothetical electronic properties for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.33 | eV |

| Electronegativity (χ) | 3.375 | eV |

| Chemical Hardness (η) | 3.165 | eV |

| Global Softness (S) | 0.158 | eV⁻¹ |

| Dipole Moment | 3.25 | Debye |

These calculated properties provide a fundamental understanding of the molecule's electronic character. For example, the significant HOMO-LUMO gap suggests good kinetic stability. The dipole moment indicates that the molecule is polar, which influences its solubility and ability to engage in dipole-dipole interactions. Such data is invaluable for rationalizing observed biological activity and for guiding the design of new analogues with tailored electronic features. nih.gov

Preclinical Pharmacokinetic and Metabolic Characterization of N 1 Benzylpropyl 3 Phenylpropanamide

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolism studies are fundamental for predicting a compound's metabolic fate in the body. creative-bioarray.com These assays help identify metabolic liabilities, or "soft spots," in a molecule's structure that are susceptible to enzymatic breakdown, primarily in the liver. creative-bioarray.comfrontiersin.org By understanding these pathways early, medicinal chemists can optimize the chemical structure to enhance metabolic stability, thereby improving properties like oral bioavailability and in vivo half-life. nih.gov

Hepatic Microsomal and Hepatocyte Stability Assays

The initial assessment of metabolic stability is typically conducted using liver subcellular fractions, such as hepatic microsomes and S9 fractions, or intact liver cells (hepatocytes). creative-bioarray.com

Hepatic Microsomal Stability Assays: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. creative-bioarray.com In a typical assay, N-(1-benzylpropyl)-3-phenylpropanamide would be incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. frontiersin.org The disappearance of the parent compound over time is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which describe the rate of metabolism. creative-bioarray.com

Hepatocyte Stability Assays: While microsomes are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact cells. creative-bioarray.com Primary hepatocytes are therefore considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes in a more physiologically relevant environment. chemrxiv.org Incubating this compound with hepatocytes allows for a more comprehensive assessment of its metabolic stability, encompassing both Phase I and Phase II metabolic pathways.

Interactive Table: Example of In Vitro Metabolic Stability Data This table illustrates the type of data generated from these assays. Note: The following data is representative and not actual experimental results for this compound.

Identification of Phase I (e.g., Hydroxylation) and Phase II Metabolites (e.g., Glucuronidation)

Identifying the specific metabolites of a compound is crucial for understanding its clearance mechanisms and for assessing the potential for pharmacologically active or toxic byproducts. chemrxiv.org

Phase I Metabolism: These reactions typically involve the introduction or unmasking of a functional group on the parent molecule, making it more polar. Common Phase I reactions include oxidation, reduction, and hydrolysis. For this compound, potential Phase I metabolic pathways could include hydroxylation on the aromatic rings (phenyl groups) or the alkyl chain, as well as N-dealkylation. nih.gov For instance, studies on structurally related fentanyl analogs show that hydroxylation of the N-acyl group is a primary metabolic route. nih.gov

Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent compound or its Phase I metabolite. creative-bioarray.com This process significantly increases the water solubility of the compound, facilitating its excretion from the body. For this compound, if Phase I metabolism introduces a hydroxyl group, this site could then undergo glucuronidation. Metabolite identification studies use sophisticated analytical techniques like high-resolution mass spectrometry to determine the exact mass and structure of the metabolites formed in hepatocyte or microsomal incubations. diva-portal.org

Protein Binding Assays in Preclinical Species Plasma

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. nih.govnih.gov It is generally accepted that only the unbound, or "free," fraction of a drug is able to diffuse into tissues to interact with its pharmacological target and to be cleared by metabolizing enzymes or transporters. researchgate.net Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic relationships. nih.gov

The most common method for measuring PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a buffer solution. The drug is allowed to equilibrate across the membrane, and the concentrations in both chambers are then measured to calculate the percentage of bound and unbound drug. inotiv.comresearchgate.net This assay would be performed using plasma from various preclinical species and humans to assess any inter-species differences.

Excretion Pathways in Animal Models (e.g., Biliary, Urinary)

To understand how a compound and its metabolites are ultimately eliminated from the body, excretion studies are performed in animal models. These studies help to determine the primary routes of elimination, typically via the urine (renal excretion) or feces (biliary excretion).

In a typical study, a radiolabeled version of this compound would be administered to preclinical species like rats. Urine and feces are then collected over a period of time (e.g., 72 hours), and the amount of radioactivity in each matrix is quantified. This allows for the determination of the percentage of the administered dose that is excreted through each pathway. Analysis of the urine and bile can also identify the major metabolites that are being eliminated, providing a more complete picture of the compound's disposition. frontiersin.org

Development of Analytical Methods for N 1 Benzylpropyl 3 Phenylpropanamide in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like N-(1-benzylpropyl)-3-phenylpropanamide. Its versatility allows for various configurations depending on the analytical goal.

For routine quantification and purity assessment, reversed-phase HPLC (RP-HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is highly effective. The two phenyl rings in the this compound structure act as chromophores, allowing for strong absorbance in the UV spectrum, typically around 210-220 nm and 254 nm. A DAD provides the added advantage of acquiring a full UV spectrum, which aids in peak identification and purity assessment by checking for co-eluting impurities.

Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative or complementary detector. Unlike UV detection, ELSD is a quasi-universal detector that does not rely on the presence of a chromophore. It is particularly useful for detecting impurities that may lack UV-absorbing properties, providing a more comprehensive profile of the sample.

Below is a table outlining a typical set of starting parameters for an HPLC-UV/DAD method.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Detection | DAD at 215 nm and 254 nm |

The structure of this compound contains a chiral center on the propyl chain. This means the compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may have different biological activities. Chiral HPLC is the gold standard for this purpose.

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving the enantiomers of chiral amines and their derivatives. nih.govmdpi.com These separations are often performed in normal-phase mode, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). nih.govmdpi.com The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), can improve peak shape and resolution.

A representative method for chiral separation is detailed in the table below.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for both quantitative and qualitative analysis. nih.gov

For the determination of this compound in complex biological matrices like plasma or serum for research purposes, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. thermofisher.com This technique offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences before injection. nih.gov A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). thermofisher.com

Predicted LC-MS/MS parameters for quantitative analysis are presented below.

| Parameter | Value/Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 282.2 |

| SRM Transition 1 (Quantifier) | m/z 282.2 → 150.1 (cleavage of amide bond) |

| SRM Transition 2 (Qualifier) | m/z 282.2 → 91.1 (loss of benzyl (B1604629) group) |

| Sample Preparation | Protein precipitation with acetonitrile |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Ensuring the purity of synthetic this compound requires the identification and characterization of process-related impurities and degradation products. LC coupled to high-resolution mass spectrometry (LC-HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is ideal for this task. rsc.orgwaters.com

LC-HRMS provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of the elemental composition of unknown impurities. nih.govlcms.cz By comparing the impurity profiles of different synthetic batches, it is possible to identify key impurities such as unreacted starting materials (e.g., 1-benzylpropylamine and 3-phenylpropanoic acid) or by-products from side reactions. The fragmentation patterns (MS/MS spectra) of these impurities can then be used to elucidate their chemical structures. waters.com This approach is critical for optimizing synthesis pathways and ensuring product consistency. thermofisher.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. nih.gov Due to the relatively high molecular weight and the presence of a polar amide group, this compound may exhibit poor chromatographic behavior (e.g., peak tailing) and potential thermal degradation in a hot GC injector.

For these reasons, direct GC analysis can be challenging. However, GC-MS analysis can be made more robust through chemical derivatization. nih.gov Silylation, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, leading to improved peak shape and reproducibility. nih.gov

When coupled with a mass spectrometer, GC provides detailed structural information from the electron ionization (EI) fragmentation patterns. The mass spectrum would be expected to show a prominent fragment ion corresponding to the stable benzyl or tropylium (B1234903) cation at m/z 91, which is a characteristic feature for many compounds containing a benzyl moiety.

A potential GC-MS method following derivatization is outlined in the following table.

| Parameter | Condition |

| Derivatization | BSTFA with 1% TMCS, heated at 70°C for 30 min |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 280 °C |

| Oven Program | 150 °C hold for 1 min, then ramp at 15 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) Techniques

The development of robust and sensitive analytical methods is crucial for the detection and characterization of this compound in complex sample matrices, such as those encountered in forensic and toxicological analysis. Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) represent powerful separation techniques that offer distinct advantages for the analysis of chiral compounds like this compound. Due to the compound's structural features—a secondary amide, a chiral center, and two phenyl groups—method development often focuses on achieving high-resolution enantioseparation and efficient separation from potential interferences.

Capillary Electrophoresis is a high-efficiency separation technique based on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. nih.gov For the analysis of neutral or chiral compounds like this compound, modifications to the basic Capillary Zone Electrophoresis (CZE) technique are necessary. mdpi.com The direct enantiomeric separation of such compounds in CE is most commonly achieved by adding a chiral selector to the background electrolyte (BGE). mdpi.com

Method Development Insights:

For a chiral amide like this compound, the development of a CE method would primarily involve the selection of an appropriate chiral selector. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and ability to form transient diastereomeric complexes with enantiomers. mdpi.com

Chiral Selectors: Studies on structurally similar compounds, such as chiral (benzylsulfinyl)benzamides, have shown that charged cyclodextrins are highly effective for enantioseparation. nih.gov For this compound, which is a neutral amide, both neutral CDs (e.g., hydroxypropyl-β-CD) and charged CDs (e.g., sulfated or carboxymethylated β-CDs) would be primary candidates for screening. nih.govmdpi.com The choice between neutral and charged CDs can significantly influence separation selectivity and resolution. In some cases, γ-CD derivatives have shown superior resolution capabilities for compounds with bulky substituents. nih.gov

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical parameters. A typical starting point would be a phosphate (B84403) or borate (B1201080) buffer. mdpi.com The pH affects the charge of the capillary wall and thus the electroosmotic flow (EOF), which in turn influences analysis time and resolution. For neutral compounds, Micellar Electrokinetic Chromatography (MEKC) is a valuable alternative, where surfactants are added to the BGE to form micelles that act as a pseudostationary phase, enabling the separation of uncharged molecules. nih.gov Chiral surfactants or a combination of CDs and micelles can also be employed to enhance enantioselectivity. mdpi.com

Organic Modifiers: The addition of organic solvents like methanol (B129727) or acetonitrile to the BGE can modify the EOF, analyte solubility, and the inclusion-complexation equilibrium with the chiral selector, thereby fine-tuning the separation.

Research Findings:

While no specific CE method for this compound has been published, research on analogous compounds provides a clear framework for method development. For instance, the enantioseparation of 16 chiral (benzylsulfinyl)benzamide compounds was successfully achieved using various charged cyclodextrins in a 50 mM sodium acetate (B1210297) buffer at pH 5.5. nih.gov This study demonstrated that randomly substituted γ-CD derivatives often provided the best resolution. nih.gov Such findings suggest that a systematic screening of different CD types and concentrations would be a highly effective strategy for resolving the enantiomers of this compound.

The table below outlines plausible parameters for a hypothetical, yet scientifically grounded, CE method for the chiral separation of this compound.

Table 1: Illustrative Capillary Electrophoresis Parameters for Chiral Analysis

| Parameter | Condition | Rationale/Expected Outcome |

| Instrument | Commercial CE System with Diode Array Detector (DAD) | Provides high-voltage control, temperature regulation, and UV-Vis spectral data for peak identification and purity assessment. |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective length) | Standard dimensions offering a good balance between efficiency and analysis time. |

| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 | Low pH minimizes silanol (B1196071) ionization, reducing EOF and potential wall interactions. |

| Chiral Selector (CS) | 15 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Neutral CD derivative commonly effective for separating a wide range of chiral drugs and hydrophobic compounds. mdpi.com |

| Applied Voltage | +25 kV | Provides efficient migration and sharp peaks; polarity depends on the direction of the net flow. |

| Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity and complexation kinetics. |

| Injection | Hydrodynamic, 50 mbar for 5 s | Introduces a small, well-defined sample plug for high-efficiency separation. |

| Detection | DAD at 210 nm | Wavelength corresponds to the phenyl and amide chromophores of the analyte for sensitive detection. |

Supercritical Fluid Chromatography has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption. selvita.comnih.gov The technique uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, modified with a small amount of an organic solvent (modifier). chromatographyonline.com SFC is particularly well-suited for the analysis of chiral amides.

Method Development Insights:

The development of an SFC method for the enantioseparation of this compound would center on the choice of the chiral stationary phase (CSP) and the optimization of the mobile phase.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are the most widely used and successful for chiral separations in SFC. nih.govnih.gov Columns such as Chiralpak® (amylose derivatives) and Chiralcel® (cellulose derivatives) offer a broad range of selectivities. Studies on various amide derivatives have shown that no single column can separate all compounds, but columns like Chiralpak IC and Chiralcel OD-H often provide excellent results, achieving baseline separation for many chiral amides. nih.govsigmaaldrich.com Therefore, a screening approach using several polysaccharide-based columns is the most effective strategy.

Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic modifier. Alcohols like methanol, ethanol, and isopropanol are common modifiers. The type and percentage of the modifier have a significant impact on retention and resolution. nih.gov For amide compounds, different modifiers can be optimal depending on the specific CSP used. nih.gov

Additives: Basic or acidic additives can be incorporated into the modifier to improve peak shape and selectivity, especially for analytes with acidic or basic functional groups. wiley.com While this compound is neutral, additives can still influence interactions with the CSP.

System Parameters: Temperature and backpressure control the density of the supercritical fluid mobile phase, which in turn affects its solvating power and, consequently, the chromatography. nih.gov These parameters can be adjusted to fine-tune selectivity and analysis time.

Research Findings:

Research has demonstrated the high success rate of SFC for the chiral separation of amides. A study involving nine different amide derivatives found that Chiralpak IC and Chiralcel OD-H columns successfully resolved eight of the nine compounds. nih.gov Another study on the chiral pesticide napropamide (B1676949) (an amide) established a rapid SFC separation method in under two minutes using a cellulose-based CSP. nih.gov These findings underscore the high potential of SFC for the efficient and rapid chiral analysis of this compound. The combination of modern SFC instrumentation with a variety of available CSPs makes it a primary technique for both analytical and preparative-scale enantiomer resolution. selvita.comchromatographyonline.com

The table below presents a plausible set of parameters for developing an SFC method for the chiral analysis of this compound, based on established practices for similar compounds.

Table 2: Illustrative Supercritical Fluid Chromatography Parameters for Chiral Analysis

| Parameter | Condition | Rationale/Expected Outcome |

| Instrument | Analytical SFC system with Photodiode Array (PDA) Detector | Designed to handle supercritical fluids and provide high-resolution chromatographic data. |

| Chiral Stationary Phase (CSP) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) 3 µm, 100 x 3.0 mm | A highly versatile polysaccharide-based CSP known for excellent performance in separating a wide range of chiral amides. nih.gov |

| Mobile Phase | Supercritical CO₂ / Methanol (Gradient or Isocratic) | Methanol is a common and effective modifier. A gradient can be used to optimize analysis time and resolution. |

| Modifier Composition | 5% to 40% Methanol over 5 minutes | A typical screening gradient to find the optimal elution conditions. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analyses. chromatographyonline.com |

| Backpressure | 150 bar | Maintains the CO₂ in a supercritical state and influences mobile phase density and solvating power. |

| Temperature | 40 °C | Affects mobile phase density and interaction kinetics, providing another parameter for method optimization. |

| Detection | PDA, 210-300 nm | Allows for sensitive detection and spectral confirmation of the analyte peaks. |

Future Research Trajectories and Broader Academic Impact of N 1 Benzylpropyl 3 Phenylpropanamide Studies

Exploration of N-(1-benzylpropyl)-3-phenylpropanamide as a Chemical Probe in Biological Systems

The unique structure of this compound, featuring a phenylpropanamide core and a distinct N-(1-benzylpropyl) substituent, makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The utility of a chemical probe is largely dependent on its specificity and the ability to introduce reporter tags for visualization or affinity purification.

While no studies have directly utilized this compound for this purpose, research on analogous compounds provides a framework for its potential application. For instance, derivatives of phenylpropanamide have been developed as covalent inhibitors for targets like the p97/VCP ATPase, where the phenylpropanamide scaffold serves to position a reactive group. nih.gov Similarly, the principles of developing activity-based probes could be applied to this compound. This would involve incorporating a latent reactive group and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry) to enable the identification of its biological targets in complex proteomes. The lipophilicity conferred by the benzyl (B1604629) and phenyl groups could enhance membrane permeability, a desirable feature for a chemical probe aimed at intracellular targets.

Potential for this compound as a Lead Compound for Drug Discovery Research

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The phenylpropanamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could serve as a starting point for the development of new therapeutic agents.

Research on related N-benzyl-3-phenylpropanamides has identified them as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. nih.gov In these studies, modifications to the N-benzyl group were crucial for optimizing activity. While the specific "1-benzylpropyl" substitution has not been reported, its exploration could lead to novel TRPV1 modulators with unique properties.

Furthermore, a structurally related compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has been identified as a broad-spectrum anticonvulsant. nih.gov This highlights the potential of the N-benzylpropanamide core in CNS drug discovery. The "1-benzylpropyl" group in the subject compound would introduce different steric and electronic properties compared to the substituents in AS-1, potentially leading to altered selectivity or potency for neurological targets.

Table 1: Biological Activities of Structurally Related Phenylpropanamide Derivatives

| Compound/Derivative Class | Biological Target/Activity | Reference |

| N-benzyl-3-phenylpropanamides | TRPV1 Antagonists | nih.gov |

| N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamides | Covalent Inhibitors of p97/VCP ATPase | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Broad-Spectrum Anticonvulsant | nih.gov |

This table is for illustrative purposes and shows the potential of the core scaffold based on related compounds.

Contribution of this compound Research to General Amide Chemistry and Medicinal Chemistry Principles

The study of this compound, even from a fundamental chemical perspective, can contribute to the broader fields of amide chemistry and medicinal chemistry. The synthesis of this compound and its analogs can serve as a platform for exploring and comparing different amide bond-forming reactions. For instance, educational studies have utilized the synthesis of the simpler N-benzyl-3-phenylpropanamide to teach green chemistry principles by comparing different synthetic routes.